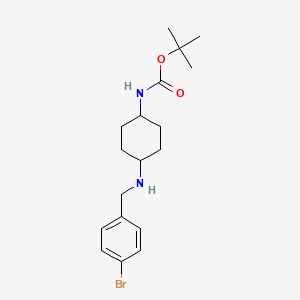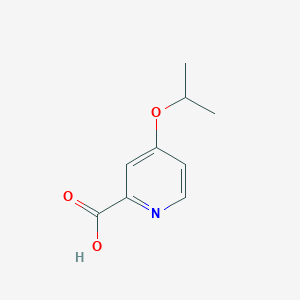
2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the thiadiazole family, which is known for its diverse biological and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of compounds related to 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole have been synthesized, with variations in their structure to explore their biological activities. These compounds have been evaluated for their potential as butyrylcholinesterase (BChE) inhibitors and subjected to molecular docking studies to assess their binding affinity and orientation within the active sites of human BChE protein. Key amino acid residues identified for the binding of these compounds suggest their potential in stabilizing ligand-protein interactions, highlighting their relevance in therapeutic applications targeting cholinesterase enzymes (Khalid et al., 2016).
Antibacterial Properties
N-substituted derivatives of a structurally similar compound, incorporating the 1,3,4-oxadiazole moiety, have been synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research underlines the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Antimicrobial and Antifungal Action
Another area of interest is the synthesis of new heterocycles based on the thiadiazole scaffold, which have shown antimicrobial and antifungal properties. Compounds with 1,3,4-thiadiazole moieties have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential in antimicrobial and antifungal therapeutic development (Sych et al., 2019).
Antitubercular and Antimicrobial Agents
Further research into sulfonyl derivatives of thiadiazoles has revealed their efficacy as antitubercular and antimicrobial agents. Novel sulfonyl derivatives have been synthesized and characterized, displaying moderate to significant activity against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis and other microbial infections (Kumar et al., 2013).
Carbonic Anhydrase Inhibition
A significant application of thiadiazole-based compounds includes their role as inhibitors of carbonic anhydrase isozymes. These compounds have been investigated for their inhibitory effects on various isoforms of human carbonic anhydrases, demonstrating low nanomolar activity and selectivity, which is crucial for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Alafeefy et al., 2015).
Propiedades
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-3-yl]-5-benzyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-27(25,18-11-5-2-6-12-18)23-13-7-10-17(15-23)20-22-21-19(26-20)14-16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPERKWODDKPDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

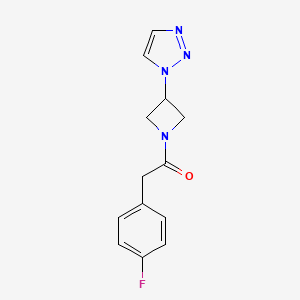
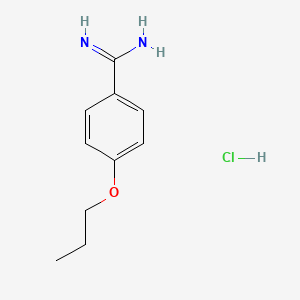
![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)
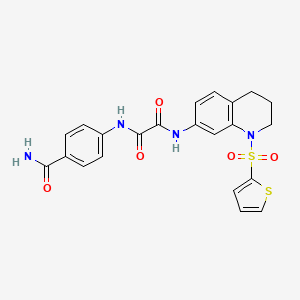
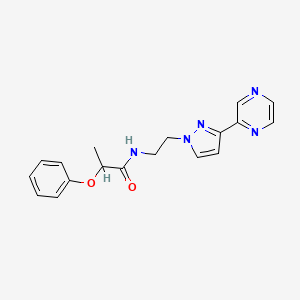
![N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2968026.png)


![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2968031.png)

![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2968033.png)
